molecular formula C16H17NO2 B14224671 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide CAS No. 543681-05-6

2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide

Cat. No.: B14224671
CAS No.: 543681-05-6
M. Wt: 255.31 g/mol
InChI Key: HRASDRZIBLDZSF-LBPRGKRZSA-N
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Description

2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide is an organic compound with a complex structure that includes both hydroxyphenyl and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide typically involves the acylation of aniline derivatives followed by hydroxyl protection and subsequent reactions to introduce the desired functional groups. The preparation method may include steps such as:

    Acylation of substituted aniline: This step involves reacting substituted aniline with acetic anhydride or acetyl chloride to form the acetamide derivative.

    Hydroxyl protection: The hydroxyl group in the hydroxyphenyl ring is protected using a suitable protecting group, such as a silyl ether.

    Introduction of the phenylethyl group: This can be achieved through a series of reactions, including alkylation or reductive amination.

    Deprotection: The protecting group is removed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in bioimaging.

    2-(2-hydroxyphenyl)benzoxazole: Exhibits dual fluorescence and is used in photophysical studies.

    2-(2-hydroxyphenyl)quinazolinone: Used in the development of luminescent materials and biological probes.

Uniqueness

2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyphenyl and phenylethyl groups allows for diverse applications and interactions with various molecular targets.

Properties

CAS No.

543681-05-6

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide

InChI

InChI=1S/C16H17NO2/c1-12(13-7-3-2-4-8-13)17-16(19)11-14-9-5-6-10-15(14)18/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m0/s1

InChI Key

HRASDRZIBLDZSF-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2O

Origin of Product

United States

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